molecular formula C12H13Cl2NO3 B14328819 2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid CAS No. 104403-19-2

2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid

Cat. No.: B14328819
CAS No.: 104403-19-2
M. Wt: 290.14 g/mol
InChI Key: RHXUSOUJUQLNMW-UHFFFAOYSA-N
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Description

2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group, an aminooxy linkage, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid typically involves the condensation of 2,4-dichlorobenzaldehyde with an aminooxy compound, followed by the introduction of a methylbutanoic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular pathways depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid: shares structural similarities with other aminooxy compounds and dichlorophenyl derivatives.

    Aceclofenac: A related compound with anti-inflammatory properties.

    2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

104403-19-2

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylideneamino]oxy-3-methylbutanoic acid

InChI

InChI=1S/C12H13Cl2NO3/c1-7(2)11(12(16)17)18-15-6-8-3-4-9(13)5-10(8)14/h3-7,11H,1-2H3,(H,16,17)

InChI Key

RHXUSOUJUQLNMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)ON=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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